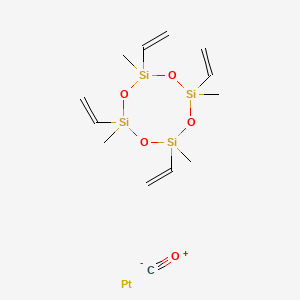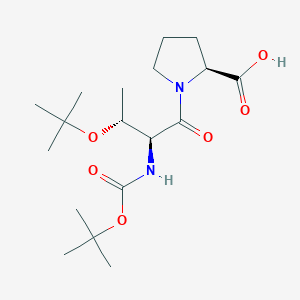
Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
Vue d'ensemble
Description
Ethyl ®-3-amino-4-(2,4,5-trifluorophenyl)butanoate is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .
Synthesis Analysis
The synthesis of Ethyl ®-3-amino-4-(2,4,5-trifluorophenyl)butanoate involves a multi-enzyme cascade using transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH), with benzylamine as an amino donor . A panel of 16 TAs was screened using ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate as a substrate . TA from Roseomonas deserti (TARO) was found to be the most suitable, showing the highest activity towards benzylamine .Molecular Structure Analysis
Ethyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoate contains a total of 47 bonds; 25 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
In a cascade system, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate was converted by esterase from Pseudomonas stutzeri (EstPS) to respective β-keto acid . This was subsequently converted by the first TA to sitagliptin intermediate using (S)-α-MBA as an amino donor .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is 260.21 g/mol . It has a total of 6 hydrogen bond acceptors and no hydrogen bond donors . It also has 6 rotatable bonds .Applications De Recherche Scientifique
- Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate can serve as a substrate in biocatalytic reactions. For instance, it efficiently catalyzes the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to a sitagliptin intermediate using an esterase and a transaminase from Roseomonas deserti. This process involves benzylamine as an amino donor, with additional enzymes like aldehyde reductase and formate dehydrogenase to resolve specific chemical steps .
- Researchers have used ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate to synthesize a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives. These compounds were obtained by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with various isocyanates in the presence of triethylamine .
- Genetic engineering protocols have been employed to create chiral drug intermediates using ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate. For example, E. coli cells containing an NADPH-dependent carbonyl reductase from Yarrowia lipolytica ACA-DC 50109 were used to catalyze the conversion of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate , a crucial intermediate in drug synthesis .
Biocatalysis for Bioprocess Design
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine Derivatives
Chiral Drug Intermediates
Mécanisme D'action
Target of Action
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is a key intermediate in the synthesis of Sitagliptin . Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . Therefore, the primary target of this compound can be inferred to be DPP-4.
Mode of Action
While the exact mode of action of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is not directly stated in the search results, we can infer from its role in the synthesis of Sitagliptin. Sitagliptin inhibits DPP-4, which prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased incretin levels lead to increased insulin synthesis and release, and decreased glucagon levels. This results in a decrease in glucose production and an increase in glucose disposal .
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of Sitagliptin, a drug used for the treatment of Type 2 diabetes . The synthesis involves the conversion of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to a Sitagliptin intermediate, using an esterase, and a transaminase from Roseomonas deserti, with benzylamine as an amino donor .
Pharmacokinetics
As a key intermediate in the synthesis of sitagliptin, its pharmacokinetic properties would be transformed during the synthesis process into those of the final drug product, sitagliptin .
Result of Action
The result of the action of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is the production of Sitagliptin, a potent and selective DPP-4 inhibitor . This leads to increased levels of incretin hormones, increased insulin synthesis and release, decreased glucagon levels, decreased glucose production, and increased glucose disposal .
Action Environment
The action environment of Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is primarily the chemical reactions involved in the synthesis of Sitagliptin . The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of catalysts .
Orientations Futures
Biocatalysts continue to be explored as green alternatives to traditional organic chemistry . Multi-enzyme cascade reactions have garnered attention due to their comprehensiveness and involvement in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrially important chemicals . The protocol reported may be considered an alternative to existing methods with respect to the use of cheaper amine donors as well as improved synthesis of ® and (S) enantiomers with the use of non-chiral amino donors .
Propriétés
IUPAC Name |
ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAQGFRAYMMTNM-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)


![(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179596.png)



